molecular formula C11H19NO B2904444 (3-aminoadamantan-1-yl)methanol CAS No. 80088-74-0

(3-aminoadamantan-1-yl)methanol

Cat. No.: B2904444
CAS No.: 80088-74-0
M. Wt: 181.279
InChI Key: ZPHFSHWJMOHIAK-UHFFFAOYSA-N
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Description

(3-aminoadamantan-1-yl)methanol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminoadamantan-1-yl)methanol typically involves the following steps:

    Nitration Reaction: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C.

    Hydroxylation Reaction: The reaction liquid is mixed with water to obtain a mixed solution.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and cost-effectiveness. The process involves:

Chemical Reactions Analysis

Types of Reactions

(3-aminoadamantan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3-aminoadamantan-1-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-aminoadamantan-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-aminoadamantan-1-yl)methanol stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its rigid adamantane core provides stability, while the amino and hydroxyl groups offer versatile sites for chemical modifications.

Properties

IUPAC Name

(3-amino-1-adamantyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHFSHWJMOHIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80088-74-0
Record name (3-aminoadamantan-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5.98 g of 3-amino-1-adamantanecarboxylic acid in 40 ml of dry tetrahydrofuran stirred under a nitrogen atmosphere is added 6.5 ml of boron trifluoride etherate. Stirring is continued as 35 ml of a 1 M solution of borane in tetrahydrofuran is added at a rate which maintains reflux. The reaction mixture is refluxed for 4.5 hours then cooled and 20 ml of a 4 N solution of sodium hydroxide is added dropwise. The upper phase, which contains the tetrahydrofuran and the borate ester of the product, is separated. The tetrahydrofuran is removed under reduced pressure, and the residue is heated with 40 ml of a 4 N sodium hydroxide solution for 24 hours at 100° C. The solution is extracted three times with 200 ml of chloroform. The combined chloroform extracts are dried over potassium carbonate and the solvent is removed under reduced pressure. The residue is stirred with diethyl ether to give a crystalline product, 3-amino-1-adamantanemethanol which is represented by the following structure ##STR69##
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